(4-Fluoro-3-hydroxyphenyl)acetonitrile

Catalog No.
S13102177
CAS No.
934241-79-9
M.F
C8H6FNO
M. Wt
151.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Fluoro-3-hydroxyphenyl)acetonitrile

CAS Number

934241-79-9

Product Name

(4-Fluoro-3-hydroxyphenyl)acetonitrile

IUPAC Name

2-(4-fluoro-3-hydroxyphenyl)acetonitrile

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

InChI

InChI=1S/C8H6FNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3H2

InChI Key

NOEOCRHXSZYOBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC#N)O)F

(4-Fluoro-3-hydroxyphenyl)acetonitrile is a chemical compound with the molecular formula C₈H₆FNO. It features a phenyl ring substituted with a fluorine atom and a hydroxyl group, along with an acetonitrile functional group. The presence of the fluorine atom enhances its biological activity and stability, making it an interesting subject of study in medicinal chemistry.

, including:

  • Nucleophilic Substitution: The acetonitrile group can undergo nucleophilic attack, leading to the formation of amines or other derivatives.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines, which may have different biological activities.
  • Hydroxylation Reactions: The hydroxyl group can participate in further functionalization, allowing for the synthesis of more complex molecules.

Studies indicate that (4-Fluoro-3-hydroxyphenyl)acetonitrile exhibits significant biological activity. It has been associated with:

  • Anticancer Properties: Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The presence of the hydroxyl and fluorine groups may enhance its efficacy against various pathogens.
  • Protein Kinase Modulation: Similar compounds have been studied for their ability to modulate protein kinase activity, which is crucial in numerous cellular processes .

The synthesis of (4-Fluoro-3-hydroxyphenyl)acetonitrile can be achieved through several methods:

  • Starting Materials: Typically synthesized from 4-fluorobenzaldehyde and acetonitrile through a condensation reaction.
  • Reflux Method: The reaction mixture is refluxed in the presence of a suitable base, such as sodium ethoxide, to facilitate the formation of the desired product.
  • Crystallization: Purification can be accomplished through crystallization from ethanol or another suitable solvent to yield pure (4-Fluoro-3-hydroxyphenyl)acetonitrile .

(4-Fluoro-3-hydroxyphenyl)acetonitrile finds applications in various fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of drugs due to its biological activity.
  • Agricultural Chemicals: Potentially useful in developing agrochemicals that require specific biological interactions.
  • Material Science: Investigated for its properties in creating novel materials with desired characteristics .

Interaction studies involving (4-Fluoro-3-hydroxyphenyl)acetonitrile focus on its binding affinity to various biological targets:

  • Protein Kinases: Research indicates that it may interact with specific kinases, influencing cellular signaling pathways.
  • Receptor Binding: Studies are ongoing to assess its potential as a ligand for various receptors involved in disease mechanisms .

Several compounds share structural similarities with (4-Fluoro-3-hydroxyphenyl)acetonitrile. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-Fluoro-4-methoxylphenylacetonitrileC₉H₈FNOContains a methoxy group enhancing lipophilicity.
2-(4-Fluoro-2-methoxyphenyl)acetonitrileC₉H₈FNOHas a different substitution pattern affecting activity.
2-Fluoro-3-methoxybenzonitrileC₉H₈FNOExhibits different electronic properties due to methoxy positioning.
2-(2-Fluoro-6-methoxyphenyl)acetonitrileC₉H₈FNOStructural variation leads to distinct biological interactions.

Each compound exhibits unique properties and potential applications based on its structural characteristics, contributing to the diverse field of medicinal chemistry and material science.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

151.043341977 g/mol

Monoisotopic Mass

151.043341977 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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